![molecular formula C10H8N4S2 B2539558 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile CAS No. 327078-69-3](/img/structure/B2539558.png)
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile” is a chemical compound with the molecular formula C10H8N4S2 . It is a derivative of 1,3,4-thiadiazole . This compound has been studied for its urease inhibitory activities .
Synthesis Analysis
The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process has been reported to yield high isolated yields .Molecular Structure Analysis
The molecular structure of “2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile” includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1,3,4-thiadiazole derivatives, including “2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile”, have been found to exhibit potent antimicrobial properties . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans, and some compounds have shown significant antimicrobial activity .
Antifungal Activity
These compounds have also been found to have good antifungal activities . For instance, some 1,3,4-thiadiazole derivatives of glucosides have shown higher bioactivities against Phytophthora infestans .
Cytotoxic Properties
The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that “2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile” could potentially be used in cancer research.
Anticancer Activity
1,3,4-thiadiazole derivatives have shown extensive biological activities, including anticancer properties . This suggests that “2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile” could be used in the development of new anticancer drugs.
Antidiabetic Activity
Some drugs with thiadiazole scaffold, such as acetazolamide, have been found to have antidiabetic properties . This suggests potential applications of “2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile” in diabetes research.
Antihypertensive Activity
Thiadiazole derivatives, including “2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile”, could potentially be used in the treatment of hypertension .
Anti-inflammatory Activity
1,3,4-thiadiazole derivatives have been found to have anti-inflammatory properties . This suggests that “2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile” could be used in the development of new anti-inflammatory drugs.
Antiviral Activity
1,3,4-thiadiazole derivatives have also shown antiviral properties . This suggests potential applications of “2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile” in antiviral research.
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S2/c11-6-7-15-10-14-13-9(16-10)12-8-4-2-1-3-5-8/h1-5H,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGHEECJOMJUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2539475.png)
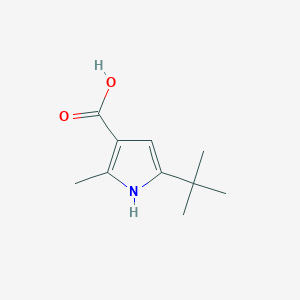
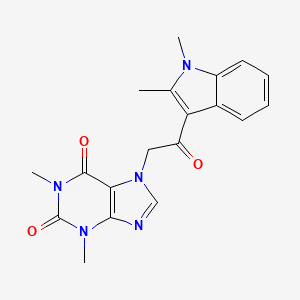
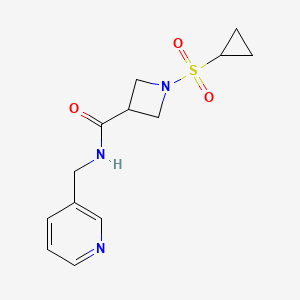



![2-[[[5-Bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetic acid](/img/structure/B2539488.png)

![8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2539491.png)
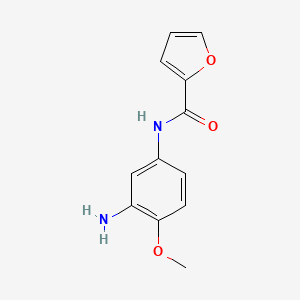
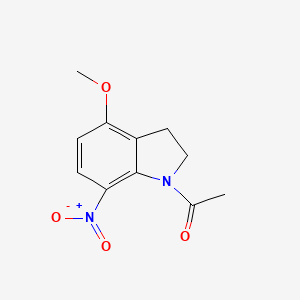
![N-(4-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2539496.png)
![(4-((3-fluorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2539498.png)